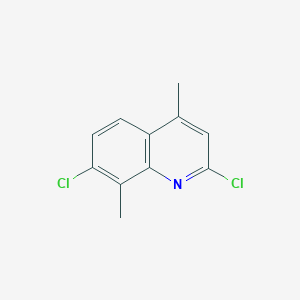

2,7-dichloro-4,8-dimethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

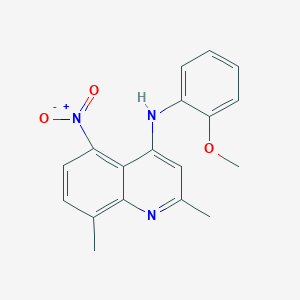

“2,7-dichloro-4,8-dimethylquinoline” is a chemical compound with the molecular formula C11H9Cl2N . It is also known by other names such as “4,7-Dichloro-2,8-dimethylquinoline” and "4,7-Dichloro-8-methylquinaldine" .

Molecular Structure Analysis

The molecular structure of “2,7-dichloro-4,8-dimethylquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2,7 positions with chlorine atoms and at the 4,8 positions with methyl groups .Chemical Reactions Analysis

While specific chemical reactions involving “2,7-dichloro-4,8-dimethylquinoline” are not available, it’s worth noting that in similar compounds like “4,7-Dichloroquinoline”, the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Wissenschaftliche Forschungsanwendungen

Antimalarial Research

2,7-dichloro-4,8-dimethylquinoline has been studied as an intermediate in the synthesis of antimalarial drugs. Researchers explore its potential to inhibit the growth of Plasmodium parasites responsible for malaria. By understanding its mechanism of action and optimizing its structure, scientists aim to develop more effective antimalarial agents .

Medicinal Chemistry and Drug Development

As an intermediate compound, 2,7-dichloro-4,8-dimethylquinoline serves as a building block for designing novel drugs. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific receptors, enzymes, or pathways, making them potential candidates for treating various diseases .

Agrochemicals and Pesticides

Researchers investigate the pesticidal properties of 2,7-dichloro-4,8-dimethylquinoline. It may act as an insecticide or fungicide, protecting crops from pests and pathogens. Understanding its mode of action and toxicity profile is crucial for developing environmentally friendly agrochemicals .

Photophysical Studies and Luminescent Materials

This compound exhibits interesting photophysical properties. Scientists explore its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, it can serve as a fluorophore in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .

Material Science and Organic Electronics

2,7-dichloro-4,8-dimethylquinoline derivatives find applications in organic electronics. They may act as charge transport materials in organic field-effect transistors (OFETs) or as components in light-emitting devices. Researchers optimize their electronic properties for efficient device performance .

Coordination Chemistry and Metal Complexes

The quinoline ring system in this compound can coordinate with metal ions. Scientists explore its complexation behavior with transition metals, lanthanides, or actinides. These metal complexes may have catalytic, luminescent, or magnetic properties, contributing to fields like coordination chemistry and materials science .

Safety and Hazards

The safety data sheet for a similar compound, “4,7-Dichloro-2,8-dimethylquinoline”, indicates that it is toxic if swallowed and causes serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

2,7-dichloro-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFVDASRXQFAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-4,8-dimethylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)

![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)

![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)

![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)

![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)